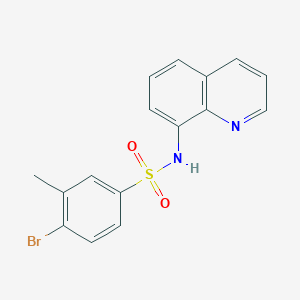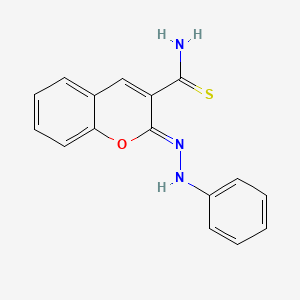
(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide, also known as PHTC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PHTC belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide involves the inhibition of various signaling pathways that are involved in cell growth, survival, and metabolism. (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can also inhibit the NF-κB pathway, which is involved in inflammation and immune response. Moreover, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can activate the AMPK pathway, which plays a crucial role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide has been shown to have various biochemical and physiological effects, depending on the target tissue and disease condition. In cancer cells, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can induce cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth and metastasis. In diabetes, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can improve insulin sensitivity, glucose uptake, and lipid metabolism, leading to the reduction of hyperglycemia and hyperlipidemia. In neurodegenerative disorders, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can reduce oxidative stress, inflammation, and neuronal damage, leading to the improvement of cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide in lab experiments include its high potency, selectivity, and relatively low toxicity. (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can be easily synthesized in large quantities, and its purity can be easily determined by standard analytical techniques. However, the limitations of using (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide in lab experiments include its poor solubility in water, which can limit its bioavailability and pharmacokinetics. Moreover, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can exhibit off-target effects, depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for the research on (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide, including the identification of its molecular targets and the optimization of its pharmacological properties. (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can be further modified to improve its solubility, stability, and bioavailability, leading to the development of more potent and selective derivatives. Moreover, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can be tested in various animal models and clinical trials to evaluate its efficacy and safety in humans. Finally, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide can be used as a tool compound to study the role of chromene derivatives in various biological processes and diseases.
Métodos De Síntesis
The synthesis of (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and phenylhydrazine in the presence of thiosemicarbazide. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is around 70%, and the purity is determined by thin-layer chromatography and melting point analysis.
Aplicaciones Científicas De Investigación
(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide has also been investigated as a potential therapeutic agent for diabetes, as it can improve glucose tolerance and insulin sensitivity. Moreover, (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide has been studied for its neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(2Z)-2-(phenylhydrazinylidene)chromene-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c17-15(21)13-10-11-6-4-5-9-14(11)20-16(13)19-18-12-7-2-1-3-8-12/h1-10,18H,(H2,17,21)/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSYQEAWAALWFR-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C(=CC3=CC=CC=C3O2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

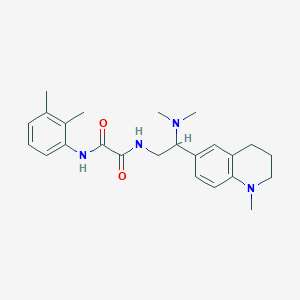
![N~1~-cyclohexyl-2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2932012.png)
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2932013.png)
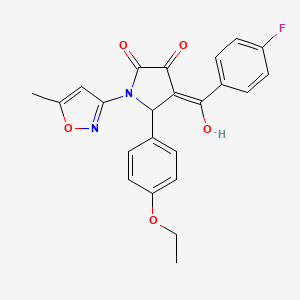
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932017.png)
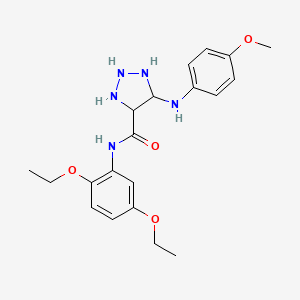
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2932021.png)
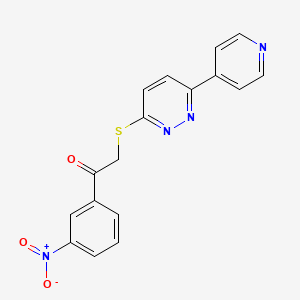
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)


